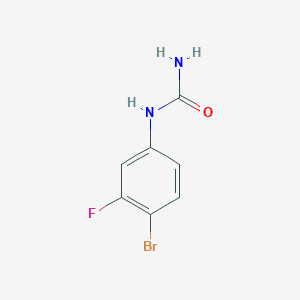
(4-Bromo-3-fluorofenil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including “(4-Bromo-3-fluorophenyl)urea”, involves the reaction of an isocyanate with an aniline . For example, 1-(4-bromo-3-ethoxyphenyl)-3-(4-fluorophenyl)urea was synthesized from 4-fluorophenyl isocyanate and 4-bromo-3-ethoxyaniline .Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-fluorophenyl)urea” can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and LCMS . The structure can also be confirmed by X-ray diffraction .Mecanismo De Acción
The mechanism of action of (4-Bromo-3-fluorophenyl)urea depends on its target. As an anticancer agent, it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. As a protein kinase C inhibitor, it inhibits the activity of the enzyme by binding to its catalytic domain. As an acetylcholinesterase inhibitor, it inhibits the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Bromo-3-fluorophenyl)urea depend on its target. As an anticancer agent, it induces apoptosis and inhibits cell proliferation, leading to a decrease in tumor growth. As a protein kinase C inhibitor, it can affect various cellular processes such as cell proliferation, differentiation, and apoptosis. As an acetylcholinesterase inhibitor, it can affect cholinergic neurotransmission, leading to various physiological effects such as muscle contraction, heart rate, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Bromo-3-fluorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and isolate, and its mechanism of action has been studied extensively. Moreover, it has been shown to have potential as an anticancer agent, protein kinase C inhibitor, and acetylcholinesterase inhibitor, making it a versatile compound for different research applications. However, (4-Bromo-3-fluorophenyl)urea also has some limitations for lab experiments. It can be toxic at high concentrations, and its effects on non-target molecules and cells are not fully understood.
Direcciones Futuras
There are several future directions for the study of (4-Bromo-3-fluorophenyl)urea. One direction is to explore its potential as a therapeutic agent for different types of cancer. Another direction is to investigate its effects on other cellular processes and signaling pathways. Moreover, the development of more selective inhibitors of protein kinase C and acetylcholinesterase could lead to better understanding of their roles in different physiological and pathological conditions. Finally, the study of (4-Bromo-3-fluorophenyl)urea in combination with other compounds could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
(4-Bromo-3-fluorophenyl)urea can be synthesized using different methods. One of the most common methods is the reaction between 4-bromo-3-fluoroaniline and urea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or water, and the product is isolated by filtration and recrystallization. Other methods include the reaction between 4-bromo-3-fluorophenyl isocyanate and ammonia or the reaction between 4-bromo-3-fluoroaniline and phosgene followed by reaction with ammonia.
Aplicaciones Científicas De Investigación
Agentes antimicrobianos
Los derivados de urea, incluida la "(4-Bromo-3-fluorofenil)urea", se han estudiado por su potencial como agentes antimicrobianos . Estos compuestos se han sintetizado y cribado in vitro contra diversas cepas bacterianas y fúngicas . Algunas de estas moléculas han mostrado una prometedora inhibición del crecimiento frente a ciertas bacterias, como Acinetobacter baumannii .
Síntesis de otros compuestos químicos
“this compound” se puede utilizar en la síntesis de otros compuestos químicos . Por ejemplo, se puede utilizar en la síntesis de nuevos derivados de urea .
Estudios de acoplamiento molecular
Se pueden realizar estudios de acoplamiento molecular con "this compound" para dilucidar los mecanismos de interacción de unión de los compuestos más activos . Esto puede proporcionar información valiosa sobre las relaciones estructura-actividad de estos compuestos.
Síntesis de piridinas fluoradas
“this compound” podría utilizarse potencialmente en la síntesis de piridinas fluoradas . Las fluoropiridinas tienen propiedades físicas, químicas y biológicas interesantes e inusuales debido a la presencia de fuertes sustituyentes que atraen electrones en el anillo aromático .
Aplicaciones agrícolas
La introducción de átomos de flúor en las estructuras principales es una modificación común en la búsqueda de nuevos productos agrícolas con propiedades físicas, biológicas y medioambientales mejoradas . “this compound”, al ser un compuesto que contiene flúor, podría utilizarse potencialmente en este contexto .
Aplicaciones médicas
Aproximadamente el 10% del total de ventas de productos farmacéuticos que se utilizan actualmente para el tratamiento médico son medicamentos que contienen un átomo de flúor . Como "this compound" es un compuesto que contiene flúor, podría utilizarse potencialmente en el desarrollo de nuevos productos farmacéuticos .
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGFWBSBTWFYQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


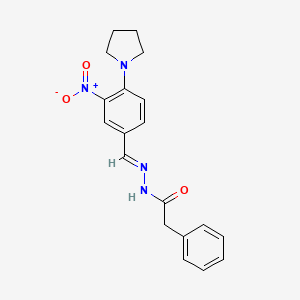

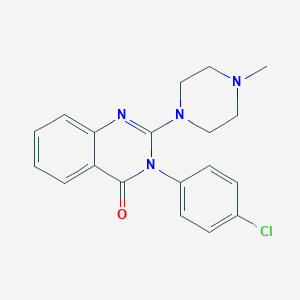
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2382667.png)
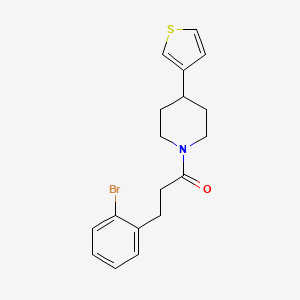
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2382669.png)
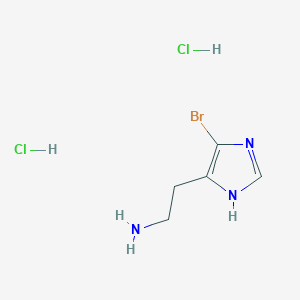
![Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2382673.png)

![N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2382675.png)

![3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2382680.png)
![4,4,5,5-Tetramethyl-2-[4-(oxan-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382681.png)